![molecular formula C19H21N5O4 B2644278 methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 876900-63-9](/img/structure/B2644278.png)
methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Description
Methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential in cancer treatment. Zhou et al. (2008) described a related compound as an orally active histone deacetylase (HDAC) inhibitor, showing significant antitumor activity in vivo. This suggests that similar compounds could be effective in cancer therapy due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Antibacterial Activity
Research by Kumari et al. (2017) found that derivatives of similar compounds showed significant antibacterial activity against various bacteria, including Gram-negative and Gram-positive strains. This indicates potential for these compounds in developing new antibacterial agents (Kumari et al., 2017).
Chemical Synthesis and Modification
Studies on related pyrimidines, like the one by Brown and Waring (1977), have provided insights into synthetic routes for creating various derivatives of these compounds. These methodologies are crucial for exploring their applications in different fields of medicinal chemistry (Brown & Waring, 1977).
Antiprotozoal Agents
Research into similar compounds has also delved into their antiprotozoal properties. Ismail et al. (2004) synthesized a related compound and demonstrated strong DNA affinities, showing efficacy against Trypanosoma and Plasmodium, which cause diseases like sleeping sickness and malaria (Ismail et al., 2004).
Supramolecular Chemistry
Fonari et al. (2004) investigated dihydropyrimidine derivatives for their potential in forming hydrogen-bonded supramolecular assemblies. Such compounds can form complex structures, which have applications in materials science and nanotechnology (Fonari et al., 2004).
properties
IUPAC Name |
methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-7-4-5-8-13(12)22-9-6-10-23-15-16(20-18(22)23)21(2)19(27)24(17(15)26)11-14(25)28-3/h4-5,7-8H,6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDICMULOYCUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
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